

IUPAC name and synonyms for Ethyl 3-chloro-5-nitrobenzoate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 3-chloro-5-nitrobenzoate**

Cat. No.: **B1418315**

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 3-chloro-5-nitrobenzoate** for Advanced Research and Development

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of **Ethyl 3-chloro-5-nitrobenzoate**, a key chemical intermediate for professionals in pharmaceutical and agrochemical research. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications as a versatile building block in organic synthesis. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for researchers aiming to leverage this compound in complex molecular design and drug development workflows.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational to reproducible science. **Ethyl 3-chloro-5-nitrobenzoate** is systematically named according to IUPAC conventions, ensuring universal recognition.^[1] However, various synonyms and registry numbers are also used in commercial and academic databases.

The IUPAC name, **ethyl 3-chloro-5-nitrobenzoate**, clearly defines the structure: an ethyl ester of a benzoic acid molecule substituted with a chlorine atom at position 3 and a nitro group at

position 5, relative to the carboxylate group.[\[1\]](#)[\[2\]](#)

For ease of reference and procurement, the following identifiers are crucial:

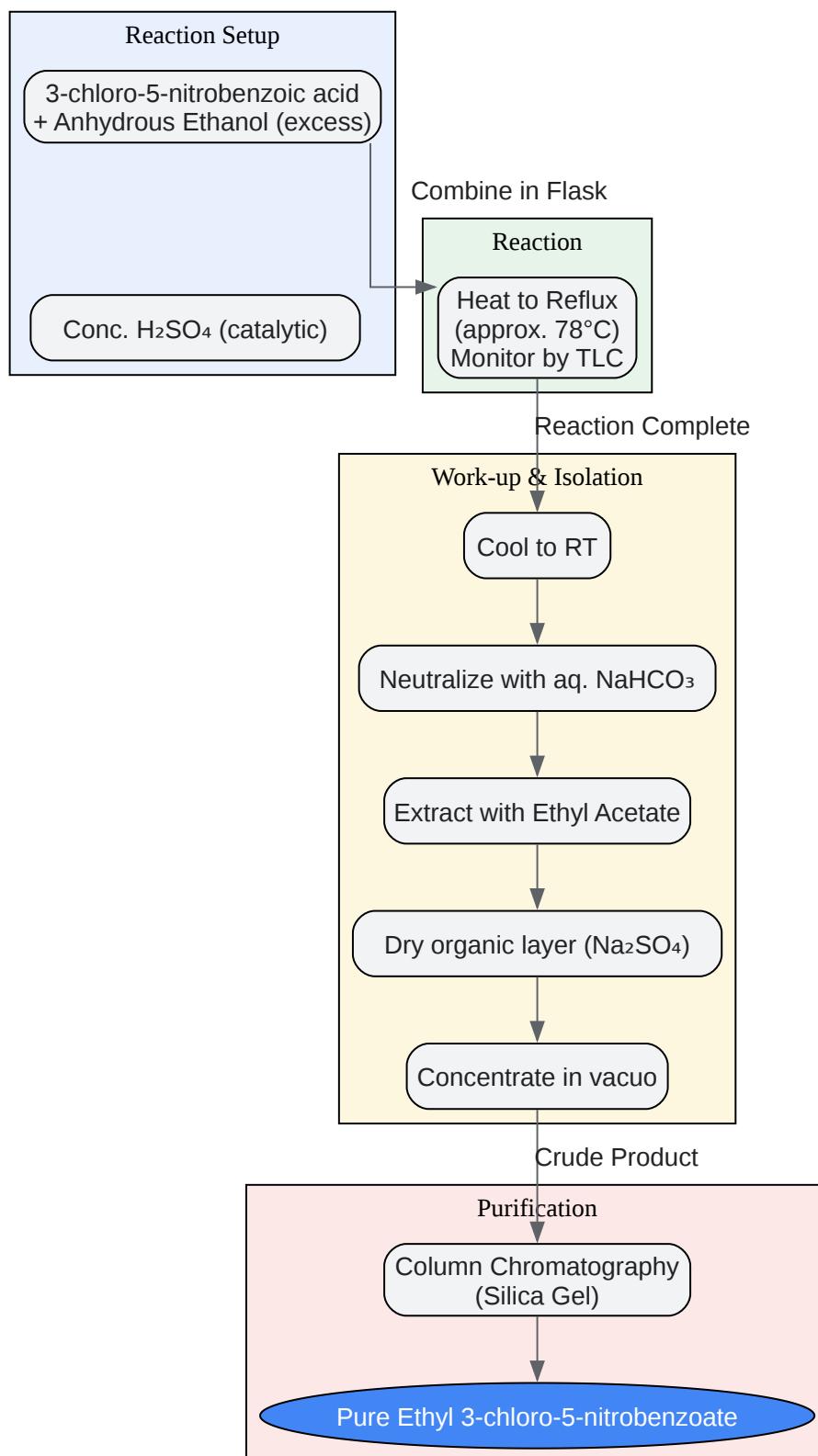
Identifier	Value	Source
IUPAC Name	ethyl 3-chloro-5-nitrobenzoate	PubChem [1]
CAS Number	1156940-16-7	ChemicalBook, PubChem [1] [3] [4]
Molecular Formula	C ₉ H ₈ CINO ₄	Appchem, PubChem [1] [5]
Molecular Weight	229.62 g/mol	PubChem, ChemicalBook [1] [3] [4]
Synonyms	Benzoic acid, 3-chloro-5-nitro-, ethyl ester; 3-chloro-5- nitrobenzoic acid ethyl ester	PubChem [1]
InChIKey	ULVDREMXRMEWOP- UHFFFAOYSA-N	PubChem [1]
SMILES	CCOC(=O)C1=CC(=CC(=C1) Cl)--INVALID-LINK--[O-]	Appchem, PubChem [1] [5]

Physicochemical and Safety Profile

Understanding the physicochemical properties of **Ethyl 3-chloro-5-nitrobenzoate** is paramount for its handling, reaction setup, and purification. The safety profile dictates the necessary engineering controls and personal protective equipment (PPE) required for safe laboratory practice.

Property	Value	Notes
Boiling Point	$327.0 \pm 22.0 \text{ } ^\circ\text{C}$	Predicted value; indicates low volatility under standard conditions. [4]
Density	$1.369 \pm 0.06 \text{ g/cm}^3$	Predicted value. [4]
Appearance	White to pale yellow solid	Typical for aromatic nitro compounds.
Storage	Store sealed in a dry environment at 2-8°C	Recommended to prevent hydrolysis of the ester and maintain long-term stability. [6]
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in water.	The ester functionality and aromatic ring confer good solubility in organic media.

Safety Considerations: While a specific MSDS is not publicly available, the constituent functional groups suggest the following hazards. Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a certified chemical fume hood.


- Hazardous Decomposition:** Upon combustion, may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride (HCl).
- Health Hazards:** May cause skin and eye irritation. Ingestion and inhalation should be avoided. Aromatic nitro compounds are often associated with toxicity.

Synthesis and Purification Workflow

The most direct and industrially scalable synthesis of **Ethyl 3-chloro-5-nitrobenzoate** is the Fischer esterification of its carboxylic acid precursor, 3-chloro-5-nitrobenzoic acid. This acid-catalyzed reaction with ethanol is a classic, reliable method.

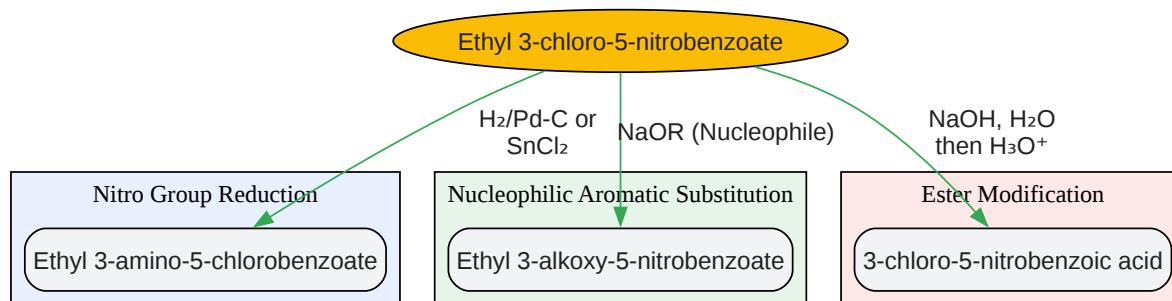
The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more

electrophilic and thus susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so using an excess of the alcohol reactant (ethanol) is a key strategy to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Ethyl 3-chloro-5-nitrobenzoate**.

Detailed Experimental Protocol


- Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).
- Reagent Addition: Add anhydrous ethanol (100 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring. The addition of acid is exothermic and should be done carefully.
- Reaction: Heat the mixture to reflux (approximately 78°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system until the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
- Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice water.
- Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until effervescence ceases and the pH is $\sim 7\text{-}8$. This step removes the acid catalyst and any unreacted carboxylic acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure **Ethyl 3-chloro-5-nitrobenzoate**.

Reactivity and Synthetic Applications

Ethyl 3-chloro-5-nitrobenzoate is a valuable intermediate due to its trifunctional nature. The ester, chloro, and nitro groups each offer distinct handles for further chemical modification. The

electron-withdrawing nature of both the nitro and chloro groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., $\text{H}_2/\text{Pd-C}$, SnCl_2 , Fe/HCl). This transformation is fundamental in synthesizing aniline derivatives, which are precursors to a vast array of pharmaceuticals, including anti-inflammatory agents.[7]
- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines). The presence of the strongly electron-withdrawing nitro group in the meta position provides moderate activation for this reaction.
- Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. Alternatively, it can be directly converted to an amide via aminolysis.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Ethyl 3-chloro-5-nitrobenzoate**.

This versatility makes the compound a strategic starting material in multi-step syntheses where sequential modification of the functional groups is required. Its precursor, 3-chloro-5-nitrobenzoic acid, is noted for its use in creating pharmaceuticals and agrochemicals, a role directly inherited by its ethyl ester derivative.[7]

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized **Ethyl 3-chloro-5-nitrobenzoate** is a non-negotiable step. A combination of spectroscopic techniques provides a complete and self-validating characterization.

- **¹H NMR (Proton Nuclear Magnetic Resonance):**
 - Sample Prep: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
 - Expected Signals:
 - A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons of the ethyl group.
 - A quartet at ~4.4 ppm (2H), corresponding to the methylene (-OCH₂-) protons of the ethyl group.
 - Three distinct signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H, corresponding to the three protons on the substituted benzene ring. The specific splitting patterns (e.g., triplets, doublets of doublets) will depend on their coupling constants.
- **FT-IR (Fourier-Transform Infrared Spectroscopy):**
 - Sample Prep: Analyze as a thin film on a salt plate (if liquid/low melting) or as a KBr pellet (if solid).
 - Expected Peaks:
 - ~1720-1740 cm⁻¹: A strong C=O stretch, characteristic of the ester carbonyl group.
 - ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches, respectively, confirming the presence of the nitro group.
 - ~1100-1300 cm⁻¹: C-O stretch from the ester linkage.
 - ~700-800 cm⁻¹: C-Cl stretch.

- MS (Mass Spectrometry):
 - Technique: Electrospray Ionization (ESI) is suitable.
 - Expected Ion: The primary ion observed will be the protonated molecule $[M+H]^+$ at m/z 230.0. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for $[M]$ and $[M+2]$ peaks) will be a definitive indicator of its presence.

Conclusion

Ethyl 3-chloro-5-nitrobenzoate is a high-value chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is robust and scalable. The compound's true utility lies in its capacity for selective, orthogonal chemical modifications at its three functional sites, making it an essential building block for medicinal chemists and material scientists in the development of novel, complex molecules. The protocols and data presented in this guide provide the authoritative grounding necessary for its successful application in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-chloro-5-nitrobenzoate | C9H8CINO4 | CID 43448987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. According to IUPAC convention name of the following class 12 chemistry CBSE [vedantu.com]
- 3. Ethyl 3-chloro-5-nitrobenzoate CAS#: 1156940-16-7 [m.chemicalbook.com]
- 4. Ethyl 3-chloro-5-nitrobenzoate | 1156940-16-7 [amp.chemicalbook.com]
- 5. appchemical.com [appchemical.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. chemimpex.com [chemimpex.com]

- To cite this document: BenchChem. [IUPAC name and synonyms for Ethyl 3-chloro-5-nitrobenzoate.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418315#iupac-name-and-synonyms-for-ethyl-3-chloro-5-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com